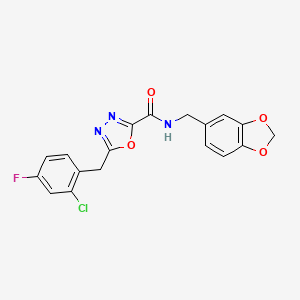
hClpP-activator-D9
Descripción general
Descripción
HClpP-activator-D9 is a potent and species-selective activator of human ClpP (hClpP). It mimics the natural chaperone ClpX . The importance of a halogenated benzyl motif within D9 that interacts with a unique aromatic amino acid network in hClpP is highlighted .
Synthesis Analysis
Theoretical analysis suggests that the chemical formula of hClpP-activator-D9 is C18H13ClFN3O4 with an exact mass of 389.06 and a molecular weight of 389.767 . Structure-activity relationship studies highlight the importance of a halogenated benzyl motif within D9 that interacts with a unique aromatic amino acid network in hClpP .Molecular Structure Analysis
The molecular structure of hClpP-activator-D9 is yet to be fully elucidated .Chemical Reactions Analysis
HClpP-activator-D9 acts as a potent and species-selective activator of human ClpP (hClpP) by mimicking the natural chaperone ClpX . Structure-activity relationship studies highlight the importance of a halogenated benzyl motif within D9 that interacts with a unique aromatic amino acid network in hClpP .Physical And Chemical Properties Analysis
The physical and chemical properties of hClpP-activator-D9 are yet to be fully elucidated .Aplicaciones Científicas De Investigación
Cancer Research
hClpP activator D9 has been used in cancer research, particularly in the study of lung squamous cell carcinoma . The activator, also known as ZK53, exhibits therapeutic effects on lung squamous cell carcinoma in vivo . It triggers cell cycle arrest, inhibits the adenoviral early region 2 binding factor targets, and activates the ataxia-telangiectasia mutated-mediated DNA damage response .
Mitochondrial Research
The activator plays a significant role in mitochondrial research. It causes a decrease of the electron transport chain in a ClpP-dependent manner, which results in declined oxidative phosphorylation and ATP production in lung tumor cells .
Proteome Homeostasis
hClpP activator D9 is involved in maintaining proteome homeostasis in mitochondria. The ClpXP complex, which includes ClpP, hydrolyzes misfolded and damaged proteins in mitochondria, essential for protein quality control .
Drug Discovery
The activator is of potential therapeutic interest because it enhances ClpP proteolytic activity and has an inhibitory effect on tumor cell growth . This makes it a potential candidate in anti-cancer drug discovery .
Species-Selective Activation
hClpP activator D9 is a novel potent and species-selective activator of human ClpP (hClpP) . This selectivity can be crucial in designing targeted therapies.
Structural Biology
The crystal structure of the ZK53/ClpP complex reveals a π-stacking effect that is essential for ligand binding selectively to the mitochondrial ClpP . This insight is valuable in the field of structural biology.
Mecanismo De Acción
Target of Action
The primary target of the hClpP activator D9 is the human mitochondrial caseinolytic protease P (hClpP) . hClpP is a serine protease located in the matrix of mitochondria, responsible for maintaining the homeostasis of the mitochondrial proteome by degrading misfolded and damaged proteins . This protease operates under the physiological regulation of the AAA+ ATPase chaperone ClpX .
Mode of Action
The hClpP activator D9 acts as a potent and species-selective activator of hClpP by mimicking the natural chaperone ClpX . It interacts with a unique aromatic amino acid network in hClpP through a halogenated benzyl motif within D9 . This interaction is essential for ligand binding selectively to the mitochondrial ClpP .
Biochemical Pathways
The activation of hClpP by D9 affects the electron transport chain (ETC) in a ClpP-dependent manner, resulting in a decrease in oxidative phosphorylation and ATP production in cells . The ETC, which consists of four multiprotein complexes (CI-IV), is the primary executor of oxidative phosphorylation (OXPHOS). It receives electrons from the tricarboxylic acid cycle and creates a proton gradient to drive ATP production .
Result of Action
The activation of hClpP by D9 leads to a decrease in the electron transport chain, resulting in declined oxidative phosphorylation and ATP production . This can trigger cell cycle arrest and inhibit the growth of certain types of cancer cells, such as lung squamous cell carcinoma .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-[(2-chloro-4-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O4/c19-13-7-12(20)3-2-11(13)6-16-22-23-18(27-16)17(24)21-8-10-1-4-14-15(5-10)26-9-25-14/h1-5,7H,6,8-9H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGOMXRMDQDHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(O3)CC4=C(C=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
hClpP activator D9 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



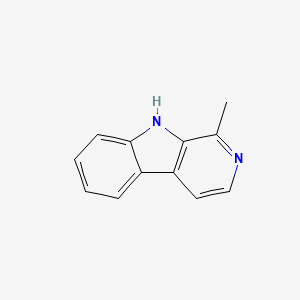
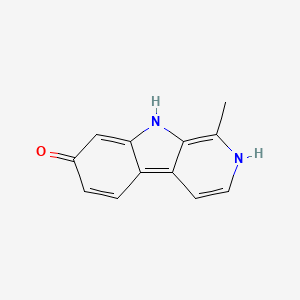


![7-(2-Chloro-6-fluorophenyl)-5-(4-chlorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B1672949.png)
![2-[[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1672950.png)
![9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672951.png)
![7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B1672952.png)
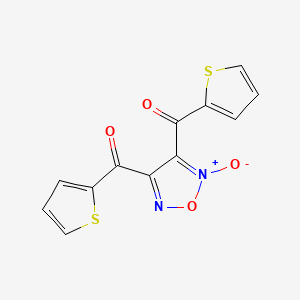
![2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide](/img/structure/B1672955.png)
![7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione](/img/structure/B1672956.png)
![N-[3-[(3-hydroxyphenyl)carbamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B1672957.png)
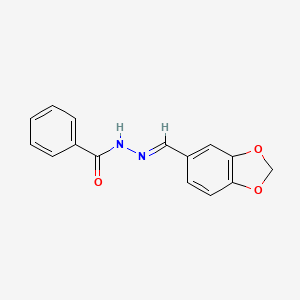
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)